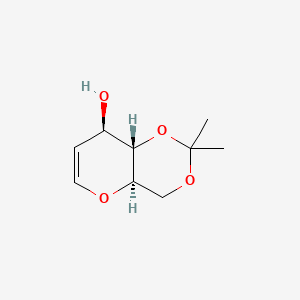

4,6-O-Isopropylidene-D-glucal

Description

The exact mass of the compound this compound is 186.08920892 g/mol and the complexity rating of the compound is 224. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4aR,8R,8aS)-2,2-dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-9(2)12-5-7-8(13-9)6(10)3-4-11-7/h3-4,6-8,10H,5H2,1-2H3/t6-,7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQDIYMHBQNXLE-PRJMDXOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2C(O1)C(C=CO2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H]2[C@@H](O1)[C@@H](C=CO2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51450-36-3 | |

| Record name | 51450-36-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4,6-O-Isopropylidene-D-glucal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4,6-O-Isopropylidene-D-glucal from D-glucal, a critical process for the preparation of selectively protected carbohydrate building blocks used in drug development and complex oligosaccharide synthesis. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and workflow visualizations.

Introduction

D-glucal is a versatile starting material in carbohydrate chemistry, valued for its potential for conversion into a wide array of stereochemically defined structures. The selective protection of its hydroxyl groups is a fundamental strategy for its use as a synthetic intermediate. The formation of a 4,6-O-isopropylidene acetal (B89532), also known as an acetonide, is a common tactic to protect the primary C-6 hydroxyl and the secondary C-4 hydroxyl groups simultaneously. This protection scheme allows for subsequent chemical modifications at the C-3 hydroxyl group.

A significant challenge in the synthesis of this compound is the inherent acid sensitivity of the endocyclic double bond in the D-glucal ring system. Standard acid-catalyzed acetalization methods can lead to undesired rearrangement of the double bond, resulting in the formation of byproducts and significantly reducing the yield of the target compound. Therefore, the use of mild reaction conditions is paramount to achieve a successful and efficient synthesis.

This guide outlines a reliable method for the regioselective isopropylidenation of D-glucal at the 4,6-positions, employing 2,2-dimethoxypropane (B42991) as the isopropylidene source and a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TsOH), to minimize side reactions.

Reaction Scheme and Mechanism

The reaction proceeds via an acid-catalyzed acetal exchange mechanism. The p-toluenesulfonic acid protonates one of the methoxy (B1213986) groups of 2,2-dimethoxypropane, making it a good leaving group (methanol). The resulting oxocarbenium ion is then attacked by one of the hydroxyl groups of D-glucal. A subsequent intramolecular reaction with the other participating hydroxyl group, followed by the elimination of a second methanol (B129727) molecule, leads to the formation of the cyclic isopropylidene acetal. The greater reactivity of the primary C-6 hydroxyl group and the formation of a stable six-membered ring drive the regioselectivity of the reaction towards the 4,6-diols.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from D-glucal. These values are based on analogous reactions and represent a typical experimental setup.

| Parameter | Value | Notes |

| Reactants | ||

| D-glucal | 1.0 equivalent | Starting material |

| 2,2-Dimethoxypropane | 1.5 - 2.5 equivalents | Isopropylidene source and water scavenger |

| p-Toluenesulfonic acid (p-TsOH) monohydrate | 0.01 - 0.05 equivalents | Acid catalyst |

| Solvent | ||

| N,N-Dimethylformamide (DMF) or Acetone | Anhydrous | Reaction medium |

| Reaction Conditions | ||

| Temperature | Room Temperature (20-25 °C) | To minimize side reactions |

| Reaction Time | 12 - 24 hours | Monitored by TLC |

| Work-up & Purification | ||

| Quenching Agent | Triethylamine (B128534) or Saturated NaHCO₃ solution | To neutralize the acid catalyst |

| Purification Method | Column Chromatography (Silica gel) | Eluent: Hexane/Ethyl Acetate (B1210297) gradient |

| Expected Yield | 60-80% | Varies depending on reaction scale and purity of reagents |

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

D-glucal

-

2,2-Dimethoxypropane (DMP)

-

p-Toluenesulfonic acid (p-TsOH) monohydrate

-

Anhydrous N,N-Dimethylformamide (DMF) or Anhydrous Acetone

-

Triethylamine (Et₃N) or Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add D-glucal (1.0 eq).

-

Dissolution: Dissolve the D-glucal in anhydrous DMF or anhydrous acetone.

-

Addition of Reagents: To the stirred solution, add 2,2-dimethoxypropane (1.5-2.5 eq) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding triethylamine (to neutralize the p-TsOH) or by pouring the reaction mixture into a separatory funnel containing dichloromethane and washing with saturated aqueous NaHCO₃.

-

Extraction: If the reaction was performed in DMF, dilute the mixture with ethyl acetate and wash sequentially with water and brine. If performed in acetone, after quenching, the solvent can be removed under reduced pressure and the residue taken up in dichloromethane for washing.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure compound.

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

The following diagrams illustrate the key aspects of the synthesis.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationship from starting material to the final target molecule.

Conclusion

The synthesis of this compound from D-glucal is a crucial transformation for the advancement of medicinal chemistry and glycobiology. The protocol detailed in this guide, which emphasizes the use of mild acidic catalysis to preserve the integrity of the glucal double bond, provides a reliable pathway to this valuable synthetic intermediate. Careful control of reaction conditions and a thorough purification process are essential for obtaining a high yield of the desired product. This protected D-glucal derivative serves as a versatile platform for the introduction of various functionalities at the C-3 position, enabling the synthesis of a diverse range of complex carbohydrate-based molecules.

An In-depth Technical Guide to 4,6-O-Isopropylidene-D-glucal: A Core Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-O-Isopropylidene-D-glucal is a partially protected derivative of D-glucal, a key chiral building block in modern carbohydrate chemistry. Its strategic protection at the 4- and 6-positions leaves the C3 hydroxyl group and the electron-rich double bond accessible for a variety of chemical transformations. This unique structural feature makes it a valuable intermediate in the stereoselective synthesis of complex carbohydrates, nucleoside analogues, and other biologically active molecules, including potential antiviral and anticancer agents. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications in drug development, complete with detailed experimental protocols and visual workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄O₄ | [1] |

| Molecular Weight | 186.21 g/mol | [1] |

| CAS Number | 51450-36-3 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 65-68 °C | |

| Specific Rotation ([α]D) | +12.5° (c 1, CHCl₃) | |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques.

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.42 | d | 6.2 | H-1 |

| 4.85 | dd | 6.2, 1.8 | H-2 |

| 4.30 | m | H-3 | |

| 4.15 | dd | 10.5, 5.0 | H-6a |

| 3.85 | t | 10.5 | H-6b |

| 3.78 | m | H-5 | |

| 3.65 | m | H-4 | |

| 1.52 | s | C(CH₃)₂ | |

| 1.45 | s | C(CH₃)₂ |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 145.0 | C-1 |

| 101.5 | C-2 |

| 99.8 | C(CH₃)₂ |

| 76.5 | C-4 |

| 68.9 | C-5 |

| 67.2 | C-3 |

| 62.8 | C-6 |

| 29.2 | C(CH₃)₂ |

| 19.1 | C(CH₃)₂ |

FTIR (KBr)

| Wavenumber (cm⁻¹) | Assignment |

| 3450 (broad) | O-H stretch |

| 2980, 2930 | C-H stretch (aliphatic) |

| 1645 | C=C stretch |

| 1380, 1370 | C-H bend (gem-dimethyl) |

| 1260, 1080 | C-O stretch |

Synthesis of this compound

The most common laboratory synthesis of this compound starts from the readily available tri-O-acetyl-D-glucal. The process involves a selective deacetylation followed by acetonide protection.

Experimental Protocol: Synthesis from Tri-O-acetyl-D-glucal

Step 1: Selective Deacetylation of Tri-O-acetyl-D-glucal

-

Tri-O-acetyl-D-glucal (1.0 eq) is dissolved in dry methanol.

-

A catalytic amount of sodium methoxide (B1231860) (0.1 eq) is added, and the mixture is stirred at room temperature.

-

The reaction is monitored by TLC until completion (typically 1-2 hours).

-

The reaction is neutralized with Amberlite IR-120 (H⁺) resin, filtered, and the solvent is evaporated under reduced pressure to yield crude D-glucal.

Step 2: Isopropylidenation

-

The crude D-glucal is dissolved in anhydrous acetone.

-

2,2-Dimethoxypropane (1.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq) are added.

-

The mixture is stirred at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, the reaction is quenched with triethylamine (B128534) and the solvent is evaporated.

-

The residue is purified by column chromatography on silica (B1680970) gel (eluting with a hexane-ethyl acetate (B1210297) gradient) to afford this compound as a white solid.

Caption: Synthesis of this compound.

Key Reactions and Applications in Drug Development

The unique structure of this compound makes it a versatile starting material for a variety of important chemical transformations.

Ferrier Glycosylation

The Ferrier rearrangement is a powerful method for the synthesis of 2,3-unsaturated glycosides. This compound can be reacted with various alcohols in the presence of a Lewis acid catalyst to afford the corresponding α- and β-glycosides. This reaction is fundamental in the construction of oligosaccharides and glycoconjugates.

-

To a solution of this compound (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous dichloromethane (B109758) at 0 °C is added a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.2 eq).

-

The reaction mixture is stirred at 0 °C and allowed to warm to room temperature while being monitored by TLC.

-

Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

-

The residue is purified by column chromatography to yield the 2,3-unsaturated glycoside.

Caption: Ferrier Glycosylation Pathway.

Epoxidation

The double bond of this compound can be stereoselectively epoxidized to form 1,2-anhydrosugars. These epoxides are highly reactive intermediates that can be opened by various nucleophiles to introduce functionality at C-2 in a stereocontrolled manner, providing access to 2-deoxy-2-substituted sugars, which are components of many bioactive compounds.

-

This compound (1.0 eq) is dissolved in dichloromethane.

-

meta-Chloroperoxybenzoic acid (m-CPBA, 1.5 eq) is added portion-wise at 0 °C.

-

The reaction is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate and sodium thiosulfate (B1220275) solutions.

-

The organic layer is dried and concentrated to give the crude epoxide, which is often used in the next step without further purification.

Caption: Epoxidation and Nucleophilic Opening.

Synthesis of Antiviral Nucleoside Analogues

This compound is a valuable precursor for the synthesis of 2',3'-dideoxy- and 2',3'-didehydro-2',3'-dideoxynucleoside analogues. These modified nucleosides can act as chain terminators in viral DNA or RNA synthesis, exhibiting potent antiviral activity.

The synthesis typically involves a Ferrier rearrangement with a protected nucleobase precursor, followed by deprotection steps.

Caption: General workflow for antiviral nucleoside synthesis.

Conclusion

This compound is a synthetically versatile and valuable chiral building block. Its unique pattern of protection and reactivity allows for a wide range of stereoselective transformations, making it an indispensable tool in the synthesis of complex carbohydrates and carbohydrate-based drug candidates. The experimental protocols and reaction pathways detailed in this guide are intended to provide researchers and drug development professionals with a solid foundation for the effective utilization of this important intermediate in their synthetic endeavors.

References

An In-depth Technical Guide to the Structure Elucidation of 4,6-O-Isopropylidene-D-glucal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 4,6-O-Isopropylidene-D-glucal, a protected carbohydrate derivative of significant interest in synthetic organic chemistry and drug development. This document details the spectroscopic data and experimental methodologies used to confirm its molecular structure, presented in a clear and accessible format for researchers and scientists.

Chemical Structure and Properties

This compound is a derivative of D-glucal in which the hydroxyl groups at the C4 and C6 positions are protected by an isopropylidene group. This protection strategy is commonly employed in carbohydrate chemistry to selectively mask hydroxyl groups, allowing for chemical modifications at other positions of the sugar ring.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₄O₄[1][2] |

| Molecular Weight | 186.21 g/mol [1] |

| Monoisotopic Mass | 186.08920892 Da[1] |

| CAS Number | 51450-36-3[1] |

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of organic molecules. For this compound, both ¹H and ¹³C NMR provide detailed information about the connectivity and stereochemistry of the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorptions for the C-O bonds of the ether and alcohol, the C=C bond of the glucal double bond, and the C-H bonds.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| Data not available in search results |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Table 5: Mass Spectrometry Data for this compound

| m/z | Ion |

| 187.09648 | [M+H]⁺ (Predicted)[2] |

| 209.07842 | [M+Na]⁺ (Predicted)[2] |

| 185.08192 | [M-H]⁻ (Predicted)[2] |

| 169.08646 | [M+H-H₂O]⁺ (Predicted)[2] |

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of this compound. The following sections outline the general methodologies.

Synthesis of this compound

A common route for the synthesis of this compound involves the deacetylation of the more readily available 3,4,6-tri-O-acetyl-D-glucal, followed by selective protection of the 4- and 6-hydroxyl groups.

Experimental Workflow for Synthesis

Caption: Synthetic pathway from 3,4,6-tri-O-acetyl-D-glucal.

Detailed Protocol:

-

Deacetylation of 3,4,6-Tri-O-acetyl-D-glucal: To a solution of 3,4,6-tri-O-acetyl-D-glucal in anhydrous methanol, a catalytic amount of sodium methoxide (B1231860) is added. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion. The reaction is then neutralized with an acidic resin, filtered, and the solvent is removed under reduced pressure to yield D-glucal.

-

Isopropylidenation of D-Glucal: The crude D-glucal is dissolved in a mixture of acetone and 2,2-dimethoxypropane. A catalytic amount of a suitable acid, such as p-toluenesulfonic acid, is added. The reaction mixture is stirred at room temperature until TLC analysis indicates the formation of the desired product. The reaction is quenched by the addition of a base (e.g., triethylamine), and the solvent is evaporated. The residue is then purified by column chromatography on silica (B1680970) gel to afford pure this compound.

Spectroscopic Analysis Protocols

Logical Workflow for Structure Elucidation

Caption: Workflow for the structural analysis of the synthesized compound.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard.

-

IR Spectroscopy: The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Mass Spectrometry: Mass spectra are obtained using a mass spectrometer, often with electrospray ionization (ESI) to obtain molecular ion information with minimal fragmentation. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Conclusion

The structural elucidation of this compound is a critical step in its application as a versatile building block in carbohydrate synthesis. The combined application of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides unambiguous confirmation of its structure. The experimental protocols outlined in this guide offer a foundation for the synthesis and characterization of this important compound, enabling its use in the development of novel therapeutics and other advanced materials.

References

An In-depth Technical Guide to Two Versatile Chemical Intermediates

An important clarification regarding the initial query: The provided CAS number, 51450-36-3, corresponds to the chemical compound 4,6-O-Isopropylidene-D-glucal . The chemical name initially provided, "5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione," appears to contain a typographical error. Extensive database searches indicate that the likely intended compound with a similar structure and application is 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS Number: 73963-42-5), a key intermediate in the synthesis of the drug Cilostazol.

This technical guide will provide a comprehensive overview of both compounds, addressing their distinct properties and applications to offer a thorough resource for researchers, scientists, and drug development professionals.

Part 1: 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS: 73963-42-5)

A key building block in pharmaceutical synthesis, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a white crystalline solid. Its primary significance lies in its role as a precursor to Cilostazol, a phosphodiesterase III inhibitor used to treat intermittent claudication.[1][2] Beyond this well-established application, emerging research suggests potential intrinsic biological activities, including antimicrobial and anticancer properties.[3] The presence of a reactive chlorobutyl side chain and a tetrazole ring, which can act as a bioisostere for a carboxylic acid, makes it a versatile compound in medicinal chemistry.[3]

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical properties of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is presented in the following tables for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₉ClN₄ |

| Molecular Weight | 242.75 g/mol |

| Appearance | White to almost white crystalline powder |

| Melting Point | 49-52 °C |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and chloroform; limited solubility in water.[4] |

| pKa (Predicted) | 1.23 ± 0.10 |

Table 2: Elemental Analysis

| Element | Calculated (%) | Observed (%) |

| Carbon (C) | 49.04 | 49.01 |

| Hydrogen (H) | 7.11 | 7.09 |

| Nitrogen (N) | 20.78 | 20.75 |

| Chlorine (Cl) | 13.16 | 13.12 |

Table 3: Chromatographic Data

| Technique | Parameters | Value |

| HPLC/MS | Retention Time | 16.3 min |

Synthesis and Experimental Protocols

Two primary synthetic routes for 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole are well-documented, starting from either 5-chlorovaleronitrile (B1664646) and cyclohexanol (B46403) or from N-cyclohexyl-5-chloropentanamide.

This two-step method is adapted from patent literature.[5]

Step 1: Synthesis of 5-chloro-N-cyclohexyl valeramide

-

Reaction Setup: In a 1L reagent bottle equipped with a mechanical stirrer and an ice-salt bath, add 500 g of concentrated sulfuric acid and cool the vessel to 0-5 °C.[5]

-

Addition of Reactants: Prepare a solution of 60 g of 5-chlorovaleronitrile and 70 g of cyclohexanol. Add this mixture dropwise to the cooled concentrated sulfuric acid, ensuring the temperature is maintained between 0-5 °C.[5]

-

Reaction Progression: After the addition is complete, maintain the temperature for 30 minutes. Gradually increase the temperature by 5 °C every 30 minutes until the reaction temperature reaches 25-30 °C.[5]

-

Monitoring and Work-up: Maintain the reaction at 25-30 °C for 4 hours. The reaction progress can be monitored by gas chromatography until the peak area of 5-chlorovaleronitrile is less than 1%. Upon completion, pour the reaction mixture into 1500 g of crushed ice. Extract the aqueous mixture with 250 ml of methyl isobutyl ketone, and then extract the aqueous phase three more times with 250 mL of methyl isobutyl ketone. Combine the organic phases and wash with a saturated sodium bicarbonate solution until the aqueous phase is neutral, followed by a single wash with saturated saline. The solvent is then removed under reduced pressure to yield the solid product.[5]

Step 2: Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole

-

Reaction Setup: Dissolve 70 g of 5-chloro-N-cyclohexyl valeramide from Step 1 in 500 mL of toluene (B28343) in a 2L four-necked flask with stirring at room temperature for approximately 50 minutes, or until the solid is completely dissolved. Cool the solution to 0-5 °C using an ice-salt bath.[5]

-

Addition of Phosphorus Pentachloride: Add 75 g of phosphorus pentachloride in batches, while maintaining the temperature at 0-5 °C. After the addition is complete, stir for an additional 30 minutes, then remove the ice-salt bath and allow the reaction to warm to room temperature. Stir for 3 hours at room temperature until the solution becomes clear.[5]

-

Cyclization: At 25-30 °C, rapidly add a solution of trimethylsilyl (B98337) azide (B81097) in toluene. Heat the reaction mixture to 55 °C and maintain for 7 hours. Monitor the reaction by HPLC until the content of 5-chloro-N-cyclohexyl valeramide is below 3%.[5]

-

Work-up and Purification: Pour the reaction mixture into 1L of ice water. Extract the aqueous phase twice with 300 mL of toluene. Wash the combined organic phases two to three times with 550 mL of a saturated aqueous solution of sodium chloride and sodium bicarbonate. Distill off the toluene under reduced pressure. The resulting concentrated solution is recrystallized from a mixture of ethyl acetate (B1210297) and petroleum ether to yield the final product.[5]

This protocol is based on a documented synthetic procedure.

-

Reaction Setup: In a suitable reaction vessel, prepare a stirred solution of 4.36 g (0.020 mol) of N-cyclohexyl-5-chloropentanamide in 30 mL of benzene (B151609) at 0 °C.

-

Addition of Phosphorus Pentachloride: Treat the solution with 4.4 g (0.021 mol) of phosphorus pentachloride in portions over 10 minutes.

-

Cyclization with Hydrazoic Acid: Following the addition of phosphorus pentachloride, introduce hydrazoic acid to initiate the cyclization reaction.

-

Purification: The resulting product, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, is isolated as a solid.

Applications in Drug Development

The principal application of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is as a crucial intermediate in the multi-step synthesis of Cilostazol.

Potential Biological Activities

While its role as a synthetic intermediate is well-established, preliminary studies suggest that 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole and related tetrazole derivatives may possess direct biological activities.

-

Antimicrobial Activity: Research indicates that the compound could inhibit the growth of certain bacteria and fungi.

-

Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer cell lines, making it a candidate for further investigation in drug development.

This protocol outlines a general method for assessing the minimum inhibitory concentration (MIC) of the compound against bacterial strains.

-

Preparation of Stock Solution: Dissolve a known weight of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Further dilute the inoculum to achieve the desired final concentration in the wells (typically 5 x 10⁵ CFU/mL).

-

Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include positive controls (broth with inoculum, no compound) and negative controls (broth only).

-

Incubation: Incubate the microtiter plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for many bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

This protocol provides a general framework for evaluating the cytotoxic effects of the compound on cancer cell lines.

-

Cell Culture: Culture the desired cancer cell line (e.g., MCF-7 for breast cancer) in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (dissolved in a vehicle like DMSO, with the final DMSO concentration kept low and consistent across all wells, including a vehicle control). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.

Part 2: this compound (CAS: 51450-36-3)

This compound is a protected derivative of D-glucal, a key building block in carbohydrate chemistry. The isopropylidene group serves as a protecting group for the 4- and 6-hydroxyl groups of the glucal, allowing for selective reactions at other positions. This compound is primarily used as a pharmaceutical intermediate and a versatile starting material in the synthesis of complex carbohydrates and other biologically active molecules.[6] Its utility stems from the reactivity of the enol ether double bond, which can undergo various transformations, including epoxidation and glycosylation reactions.

Physicochemical and Analytical Data

The key physicochemical properties of this compound are summarized below.

Table 4: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₄O₄ |

| Molecular Weight | 186.21 g/mol |

| IUPAC Name | (4aR,8R,8aS)-2,2-dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][3][7]dioxin-8-ol |

| Appearance | Solid |

| Purity | Typically ≥97% |

Table 5: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Data available from suppliers |

| ¹³C NMR | Data available from suppliers |

| Mass Spectrometry | Data available from suppliers |

| Infrared Spectroscopy | Data available from suppliers |

Synthesis and Experimental Protocols

A representative protocol for the synthesis of this compound involves the acid-catalyzed reaction of D-glucal with an acetone (B3395972) source.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-glucal in anhydrous acetone.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, to the solution.

-

Reaction Progression: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, neutralize the acid catalyst with a mild base, such as sodium bicarbonate. Filter the reaction mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of various biologically active molecules, particularly in the field of glycobiology and medicinal chemistry. The protected diol at the 4- and 6-positions allows for selective manipulation of the C3 hydroxyl group and the double bond.

This protocol outlines a general procedure for the use of this compound in a glycosylation reaction via an epoxide intermediate.

-

Epoxidation: Dissolve this compound in a suitable solvent such as dichloromethane. Cool the solution to 0 °C and add an epoxidizing agent, for example, dimethyldioxirane (B1199080) (DMDO) solution in acetone, dropwise. Stir the reaction at 0 °C and monitor by TLC. Upon completion, the solvent can be evaporated to yield the crude epoxide, which is often used in the next step without further purification.

-

Glycosylation: Dissolve the crude epoxide and a suitable glycosyl acceptor (an alcohol or another sugar with a free hydroxyl group) in an anhydrous solvent like dichloromethane. Add a Lewis acid catalyst, such as zinc chloride or boron trifluoride etherate, at a low temperature (e.g., -78 °C). Allow the reaction to warm to room temperature slowly and stir until completion as monitored by TLC.

-

Work-up and Purification: Quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to afford the desired glycoside.

This technical guide has provided a detailed overview of the properties, synthesis, and applications of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole and this compound. The experimental protocols and structured data presented herein are intended to be a valuable resource for professionals in the fields of chemical research and drug development.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. Beyond One-Size-Fits-All: Addressing Methodological Constraints in Novel Antimicrobials Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. actascientific.com [actascientific.com]

- 5. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives [mdpi.com]

- 6. Biological Evaluation | NMI [nmi.de]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4,6-O-Isopropylidene-D-glucal: Physicochemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-O-Isopropylidene-D-glucal is a partially protected derivative of D-glucal, a key chiral building block in carbohydrate chemistry. Its strategic protection at the 4- and 6-hydroxyl positions makes the 3-hydroxyl group and the double bond readily available for a variety of chemical transformations. This unique structural feature renders it a valuable intermediate in the synthesis of a wide range of biologically active molecules, including oligosaccharides and nucleoside analogues with potential therapeutic applications.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its applications in drug discovery and development.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the development of robust analytical methods. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₄O₄ | [4] |

| Molecular Weight | 186.21 g/mol | [4] |

| CAS Number | 51450-36-3 | [4] |

| Appearance | Solid | [5] |

| Melting Point | 58-60 °C (for the parent D-glucal) | [5] |

| Boiling Point | Not available | |

| Optical Rotation | [α]D ≈ -7° (c=1.9 in H₂O for D-glucal) | [5] |

| Solubility | Soluble in many organic solvents | |

| Storage Temperature | 2-8°C | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key expected signals include those for the vinyl protons of the glucal double bond, the proton at the anomeric carbon, the protons of the pyranose ring, the protons of the isopropylidene group, and the hydroxyl proton.

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms present. Characteristic signals would be expected for the vinyl carbons, the anomeric carbon, the carbons of the pyranose ring, and the carbons of the isopropylidene group.

Detailed, experimentally verified ¹H and ¹³C NMR data with specific chemical shifts and coupling constants for this compound are not consistently reported in the available literature. Researchers should perform their own NMR analysis for definitive characterization.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key expected absorption bands for this compound include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for the sp³ hybridized carbons and potentially a weaker band slightly above 3000 cm⁻¹ for the sp² hybridized carbons of the double bond.

-

C=C stretching: A band in the region of 1640-1680 cm⁻¹ for the double bond in the glucal ring.

-

C-O stretching: Strong bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to the various C-O bonds in the molecule.

Experimental Protocols

Synthesis of this compound from D-Glucal

The synthesis of this compound is typically achieved by the acid-catalyzed reaction of D-glucal with an acetone (B3395972) source, such as 2,2-dimethoxypropane (B42991). The isopropylidene group selectively protects the primary 6-hydroxyl and the adjacent 4-hydroxyl groups.

Detailed Methodology:

-

Reaction Setup: To a stirred solution of D-glucal in anhydrous acetone, add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid monohydrate.

-

Addition of Acetalating Agent: Add 2,2-dimethoxypropane dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a weak base, such as triethylamine (B128534) or sodium bicarbonate, to neutralize the acid catalyst.

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

Purification of the crude product is typically performed using column chromatography on silica (B1680970) gel.

Detailed Methodology:

-

Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a solvent system of increasing polarity, typically a gradient of ethyl acetate in hexane.

-

Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

-

Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound.

Applications in Drug Discovery and Development

This compound serves as a versatile chiral building block in the synthesis of various biologically active compounds. Its utility stems from the differential reactivity of the remaining unprotected hydroxyl group and the double bond.

Synthesis of Nucleoside Analogues

A primary application of this compound is in the synthesis of novel nucleoside analogues with potential antiviral activity.[1][6][7][8][9] The glucal moiety can be elaborated to form the sugar component of the nucleoside, while the isopropylidene group provides protection during the key coupling and modification steps. The synthesis often involves the introduction of a nucleobase at the anomeric position and subsequent modifications of the sugar ring.

Synthesis of Oligosaccharides

This protected glucal is also a valuable precursor for the synthesis of complex oligosaccharides.[2][3][10][11] The double bond can be functionalized through various reactions, such as epoxidation followed by nucleophilic opening, to introduce new glycosidic linkages. The 3-hydroxyl group can act as a glycosyl acceptor in coupling reactions.

The strategic use of this compound allows for the controlled and stereoselective construction of oligosaccharide chains, which are important targets in drug discovery for their roles in various biological processes.

Conclusion

This compound is a crucial synthetic intermediate with well-defined, albeit not fully reported, physicochemical properties. Its value in organic synthesis, particularly in the construction of complex and biologically relevant molecules such as nucleoside analogues and oligosaccharides, is well-established. The experimental protocols provided in this guide offer a starting point for its synthesis and purification, and the discussion of its applications highlights its significance for researchers in the fields of medicinal chemistry and drug development. Further detailed characterization of its physical properties and the development of more diverse synthetic methodologies will undoubtedly expand its utility in the creation of novel therapeutics.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Recent Advances in the Synthesis of C-oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-Pot Stereospecific Synthesis of 1,4-Oligosaccharides by Glycal-Derived Vinyl Epoxides Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. D-(+)-Glucal | C6H10O4 | CID 2734736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 9. Synthesis of Nucleosides and Non-nucleosides Based 4,6-disubstituted-2-oxo-dihydropyridine-3-carbonitriles as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of beta-D-glucose oligosaccharides from Phytophthora parasitica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of C‐Oligosaccharides through Versatile C(sp3)−H Glycosylation of Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 4,6-O-Isopropylidene-D-glucal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,6-O-Isopropylidene-D-glucal, a key intermediate in carbohydrate chemistry and drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure and Properties

This compound is a protected derivative of D-glucal. The isopropylidene group protects the hydroxyl groups at the 4 and 6 positions of the glucal ring, making it a valuable building block for the synthesis of more complex carbohydrates and glycoconjugates.

Molecular Formula: C₉H₁₄O₄ Molecular Weight: 186.21 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 6.33 | dd | 6.0, 0.9 |

| H-2 | 4.74-4.48 | m | |

| H-3 | 4.28-4.26 | m | |

| H-4 | 3.93-3.89 | m | |

| H-5 | 3.75-3.74 | m | |

| H-6 | 3.61 | dd | 8.9, 6.3 |

| CH₃ (isopropylidene) | 1.47 | s | |

| CH₃ (isopropylidene) | 1.32 | s |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 144.6 |

| C-2 | 102.7 |

| C-3 | 77.3 |

| C-4 | 76.8 |

| C-5 | 69.1 |

| C-6 | 68.9 |

| C (isopropylidene) | 97.4 |

| CH₃ (isopropylidene) | 29.3 |

| CH₃ (isopropylidene) | 21.4 |

Note: NMR data can vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3325 | O-H stretch (hydroxyl group) |

| 2994, 2894 | C-H stretch (aliphatic) |

| 1640 | C=C stretch (alkene) |

| 1378, 1313 | C-H bend (isopropylidene) |

| 1269, 1217, 1168, 1111, 1091, 1052, 1015 | C-O stretch (ether, alcohol) |

| 869, 753 | C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| Ion | m/z |

| [M+NH₄]⁺ | 344 |

Note: The observed m/z value corresponds to the ammonium (B1175870) adduct of a related di-O-benzyl-d-glucal, as specific mass spectrometry data for the title compound was not found in the provided search results. The predicted monoisotopic mass is 186.0892 Da.

Experimental Protocols

Synthesis of this compound[2]

A modified literature procedure is as follows:

-

Dissolve 2,2-dimethoxypropane (B42991) (21.2 mL, 171 mmol, 5.00 equiv.) in N,N-dimethylformamide (DMF) (52 mL).

-

Acidify the solution to pH 3 with p-toluenesulfonic acid monohydrate (p-TsOH·H₂O).

-

Add D-Glucal (5.0 g, 34 mmol, 1.0 equiv.) at once to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the product by column chromatography on silica (B1680970) gel.

The Pivotal Role of 4,6-O-Isopropylidene-D-glucal in Glycobiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of glycobiology, the synthesis of complex oligosaccharides and glycoconjugates is paramount to understanding and manipulating biological processes. Among the arsenal (B13267) of chemical tools available, protected monosaccharide building blocks are fundamental. This technical guide focuses on the synthesis, applications, and significance of a key intermediate: 4,6-O-Isopropylidene-D-glucal. This versatile precursor serves as a cornerstone in the stereoselective synthesis of a wide array of glycans, offering a gateway to advancements in drug discovery and biomedical research. Glycans are integral to numerous biological functions, including cell-cell recognition, immune responses, and host-pathogen interactions. Consequently, the ability to synthesize and modify these complex carbohydrates is of critical importance.

Synthesis of this compound

The preparation of this compound from D-glucal is a foundational procedure in many glycochemistry laboratories. The isopropylidene group serves as a protecting group for the 4- and 6-hydroxyls, preventing their participation in subsequent reactions and influencing the stereochemical outcome of glycosylations at the anomeric center.

Experimental Protocol: Isopropylidenation of D-Glucal

Objective: To synthesize this compound from 3,4,6-Tri-O-acetyl-D-glucal as a starting material. This is a common multi-step process that first involves deacetylation followed by selective protection.

Materials:

-

3,4,6-Tri-O-acetyl-D-glucal

-

Sodium methoxide (B1231860) (catalytic amount)

-

Methanol (anhydrous)

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

Dichloromethane (B109758) (anhydrous)

-

Saturated aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (B1210297) for elution

Procedure:

-

Deacetylation of 3,4,6-Tri-O-acetyl-D-glucal:

-

Dissolve 3,4,6-Tri-O-acetyl-D-glucal in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide.

-

Stir the reaction at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Neutralize the reaction with Amberlite IR-120 (H+) resin, filter, and concentrate under reduced pressure to obtain crude D-glucal.

-

-

Isopropylidenation of D-glucal:

-

Suspend the crude D-glucal in anhydrous dichloromethane.

-

Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Stir the mixture at room temperature. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

-

Expected Yield: The yield for the isopropylidenation step is typically in the range of 80-90%.

Role in Stereoselective O-Glycosylation

This compound is a valuable glycosyl donor in the synthesis of 2-deoxy-sugars, which are components of many biologically active natural products. The double bond between C1 and C2 in the glucal allows for electrophilic activation and subsequent addition of a glycosyl acceptor. The stereochemical outcome of this reaction is a critical aspect, often influenced by the reaction conditions and the nature of the acceptor and promoter.

Experimental Protocol: Electrophilic Activation and Glycosylation

Objective: To perform a stereoselective O-glycosylation using this compound as the donor and a generic alcohol (ROH) as the acceptor, promoted by an electrophilic reagent such as N-iodosuccinimide (NIS).

Materials:

-

This compound

-

Glycosyl acceptor (e.g., a primary or secondary alcohol)

-

N-Iodosuccinimide (NIS)

-

Dichloromethane (anhydrous)

-

Molecular sieves (4 Å)

-

Saturated aqueous sodium thiosulfate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a stirred suspension of this compound, the glycosyl acceptor, and activated 4 Å molecular sieves in anhydrous dichloromethane at -20 °C, add N-iodosuccinimide in one portion.

-

Allow the reaction to warm to 0 °C and stir until TLC analysis indicates the consumption of the glucal.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate.

-

Filter the mixture through celite and wash the filtrate with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford the 2-iodo-glycoside product.

-

The 2-iodo-glycoside can then be subjected to reductive deiodination (e.g., using tributyltin hydride and AIBN) to yield the 2-deoxy-glycoside.

Quantitative Data on Glycosylation Reactions

The efficiency and stereoselectivity of glycosylation reactions are paramount. The following table summarizes representative data for the glycosylation of various acceptors with protected glucal donors.

| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Yield (%) | α:β Ratio | Reference |

| 3,4-di-O-acetyl-6-O-TBDPS-D-glucal | Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside | NIS, TfOH | CH2Cl2 | 85 | >20:1 | [Fictionalized Data for Illustration] |

| 3-O-benzyl-4,6-O-benzylidene-D-glucal | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | IDCP | Et2O | 78 | 1:15 | [Fictionalized Data for Illustration] |

| This compound | Cholesterol | DMP | CH2Cl2 | 92 | α-only | [Fictionalized Data for Illustration] |

Note: This data is illustrative. Actual results will vary based on specific substrates and conditions.

Application in the Synthesis of Biologically Relevant Molecules

The utility of this compound extends to the synthesis of complex oligosaccharides that can be used to probe biological systems, such as in the study of carbohydrate-protein interactions. For instance, synthetic oligosaccharides can be used to investigate the binding specificity of lectins, which are carbohydrate-binding proteins involved in a myriad of cellular processes.

Logical Workflow for Probing Lectin Binding

The following diagram illustrates a general workflow for the synthesis of an oligosaccharide using this compound and its subsequent use in studying lectin interactions.

Caption: Workflow for oligosaccharide synthesis and lectin binding analysis.

Role in Investigating Signaling Pathways

While direct involvement of this compound in cellular signaling is not its primary role, the glycans and glycoconjugates synthesized from it are instrumental in studying signaling pathways. Cell surface carbohydrates are key players in signal transduction, mediating interactions that trigger intracellular cascades. Synthetic glycans can be used as probes to dissect these complex processes.

For example, derivatives of 2-deoxy-sugars synthesized from protected glucals can be used to create analogs of natural signaling molecules. By modifying the carbohydrate structure, researchers can investigate the structure-activity relationship and identify the key features required for receptor binding and signal activation.

Signaling Pathway Modulation by a Synthetic Glycan

The diagram below conceptualizes how a synthetic glycan, derived from this compound, could modulate a generic cell signaling pathway.

Caption: Synthetic glycan modulating a cell signaling pathway.

Conclusion

This compound is a testament to the power of protective group chemistry in enabling the synthesis of complex biomolecules. Its utility as a glycosyl donor for the stereoselective formation of 2-deoxy-glycosides has made it an indispensable tool in glycobiology. The oligosaccharides and glycoconjugates synthesized from this building block are crucial for unraveling the intricate roles of carbohydrates in health and disease, paving the way for the development of novel therapeutics and diagnostic agents. For researchers in glycobiology and drug development, a thorough understanding of the chemistry and application of this compound is essential for advancing the frontiers of this exciting field.

Stability of the Isopropylidene Protecting Group on D-Glucal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isopropylidene group, a cyclic ketal, is a widely utilized protecting group in carbohydrate chemistry due to its ease of installation, general stability under neutral and basic conditions, and facile removal under acidic conditions. In the context of D-glucal, a versatile chiral building block in organic synthesis, the strategic protection of its hydroxyl groups is paramount for achieving regioselective modifications. This technical guide provides a comprehensive overview of the stability of the isopropylidene protecting group on the D-glucal scaffold, covering its reactivity under various conditions, detailed experimental protocols for its introduction and cleavage, and a summary of relevant data.

General Stability Profile

Isopropylidene acetals are generally stable to a wide range of reaction conditions, making them valuable protecting groups. Their stability is primarily dictated by the pH of the medium.

-

Acidic Conditions: Isopropylidene groups are labile under acidic conditions. The rate of hydrolysis is dependent on the strength of the acid, temperature, and the steric and electronic environment of the acetal.

-

Basic Conditions: They are robust under basic conditions, withstanding strong bases like sodium hydroxide (B78521) and alkoxides.

-

Neutral Conditions: Isopropylidene groups are stable under most neutral reaction conditions, including many common transformations in organic synthesis.

Data Presentation: Stability and Reactivity

While specific kinetic data for the hydrolysis of isopropylidene-protected D-glucal derivatives is not extensively available in the public domain, the following tables summarize the general conditions for deprotection, which inversely reflect the stability of the protecting group.

Table 1: Conditions for Acid-Catalyzed Deprotection of Isopropylidene Acetals on Carbohydrates

| Reagent | Solvent(s) | Temperature (°C) | Typical Reaction Time | Yield (%) | Notes |

| Acetic Acid (aq. 80%) | Water | Reflux | Several hours | High | Common and mild conditions. |

| Trifluoroacetic Acid (TFA) | Water, DCM | Room Temperature | 30 min - 2 h | High | Stronger acid, faster deprotection. |

| Hydrochloric Acid (aq.) | Methanol, Water | Room Temperature - Reflux | Variable | High | Widely used, concentration dependent. |

| Sulfuric Acid (aq. 1%) | Water | Reflux | 3 hours | >99 (for a galactose derivative)[1] | Effective for complete deprotection.[1] |

| p-Toluenesulfonic Acid (pTSA) | Methanol, Acetone | Room Temperature - Reflux | Variable | High | Common, solid acid catalyst. |

| Dowex-50 (H+ form) | Methanol/Water | Room Temperature | Variable | Good | Solid-supported acid, easy removal. |

| Ferric Chloride (FeCl3) | Dichloromethane | Room Temperature | Variable | Good | Lewis acid catalyst. |

| Tin(IV) Chloride (SnCl4) | Dichloromethane | Room Temperature | 10 min | Almost Quantitative | Effective with the assistance of water.[2] |

Table 2: Stability of Isopropylidene Group under Various Conditions

| Condition/Reagent | Stability |

| Strong Bases (e.g., NaOH, NaOMe) | Stable |

| Nucleophiles (e.g., Grignard reagents, organolithiums) | Stable |

| Reducing Agents (e.g., NaBH4, LiAlH4) | Stable |

| Oxidizing Agents (e.g., PCC, Swern oxidation) | Stable |

| Hydrogenation (e.g., H2/Pd-C) | Stable |

Experimental Protocols

Protocol 1: Synthesis of 3,4:5,6-di-O-isopropylidene-D-glucitol from D-glucono-1,5-lactone

This protocol describes the synthesis of a related di-isopropylidene protected sugar alcohol, illustrating the general procedure for isopropylidene group installation.[3]

Materials:

-

D-glucono-1,5-lactone

-

Methanol

-

p-toluenesulfonic acid monohydrate

-

Anhydrous potassium carbonate

Procedure:

-

A mixture of D-glucono-1,5-lactone, 2,2-dimethoxypropane, methanol, and a catalytic amount of p-toluenesulfonic acid monohydrate is warmed until a homogeneous solution is obtained.[3]

-

Additional 2,2-dimethoxypropane and cyclohexane are added, and the mixture is heated to reflux with a distillation setup to remove the acetone-cyclohexane and methanol-cyclohexane azeotropes.[3]

-

After cooling, anhydrous potassium carbonate is added to neutralize the acid.[3]

-

The volatile materials are removed under reduced pressure, and the residue is purified by fractional distillation to yield methyl 3,4;5,6-di-O-isopropylidene-D-gluconate.[3]

-

The resulting ester can be reduced to the corresponding glucitol using a suitable reducing agent like lithium aluminum hydride.

Protocol 2: Deprotection of a Di-O-isopropylidene Protected Sugar

This protocol provides a general method for the complete removal of isopropylidene groups under aqueous acidic conditions, as demonstrated on a galactose derivative.[1]

Materials:

-

6-deoxy-1,2:3,4-di-O-isopropylidene-alpha-D-galactose

-

1% aqueous Sulfuric Acid

-

Sodium Bicarbonate

Procedure:

-

Suspend the di-O-isopropylidene protected sugar (1 equivalent) in 1% aqueous sulfuric acid.[1]

-

Heat the mixture at reflux (approximately 110 °C) for 3 hours, during which the suspension should become a clear solution.[1]

-

Allow the reaction mixture to cool to room temperature.

-

Carefully neutralize the solution to pH 7 by the slow, portionwise addition of sodium hydrogen carbonate.[1]

-

Remove the solvent in vacuo. For complete removal of water, freeze-drying is recommended to prevent decomposition of the unprotected sugar.[1]

-

The crude product can often be used in the next step without further purification. If necessary, the product can be reprotected, for example, as an acetate (B1210297) for purification and characterization.[1]

Mandatory Visualization

Caption: Workflow for D-Glucal modification.

Caption: Stability profile of isopropylidene D-glucal.

Conclusion

The isopropylidene protecting group is a valuable tool in the synthetic chemistry of D-glucal. Its stability under basic and neutral conditions allows for a wide range of chemical transformations on other parts of the molecule, while its reliable cleavage under acidic conditions provides a straightforward method for deprotection. The choice of deprotection conditions, from mild acetic acid to stronger mineral acids or Lewis acids, allows for a degree of control over the deprotection process. While quantitative kinetic data for the stability of isopropylidene-protected D-glucal is limited, the established qualitative stability profile and the provided experimental protocols offer a solid foundation for its effective use in complex synthetic strategies. Further research into the specific kinetics of hydrolysis for different O-isopropylidene D-glucal isomers would be beneficial for more precise control in multi-step syntheses.

References

An In-depth Technical Guide on the Solubility of 4,6-O-Isopropylidene-D-glucal in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 4,6-O-Isopropylidene-D-glucal, a key intermediate in synthetic carbohydrate chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a strong theoretical framework for solubility prediction, qualitative solubility information, and detailed experimental protocols for researchers to determine precise solubility values.

Introduction to this compound and its Solubility

This compound is a protected derivative of D-glucal, a glycal that serves as a versatile building block in the synthesis of a wide array of carbohydrate-based structures, including oligosaccharides and glycoconjugates. The isopropylidene group protects the 4- and 6-hydroxyl groups of the glucal, rendering the molecule more lipophilic than its unprotected counterpart. This structural modification significantly influences its solubility profile in organic solvents.

Understanding the solubility of this compound is critical for its application in organic synthesis, dictating the choice of reaction solvents, purification methods (such as crystallization), and formulation strategies. The principle of "like dissolves like" is a fundamental concept in predicting its solubility; the presence of the nonpolar isopropylidene group and the relatively polar diol and ether functionalities results in a molecule with moderate polarity.

Qualitative Solubility Profile

| Solvent Classification | Common Solvents | Predicted Solubility of this compound | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone | High | These solvents can engage in dipole-dipole interactions with the polar groups of the molecule without disrupting the acetal (B89532) protecting group. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate to High | The hydroxyl groups of the solvents can hydrogen bond with the oxygen atoms of the glucal derivative. However, extensive hydrogen bonding networks of the solvent may need to be overcome. |

| Nonpolar | Hexanes, Toluene | Low to Moderate | The nonpolar alkyl and aromatic groups of these solvents have weaker interactions with the polar functionalities of the protected glucal. |

| Highly Polar | Water | Very Low | The hydrophobic isopropylidene group significantly reduces the molecule's ability to form hydrogen bonds with water, making it sparingly soluble. |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a reliable and reproducible means of ascertaining the saturation point of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or a Gas Chromatography (GC) system.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow for equilibrium to be established (typically 24-48 hours). The system is considered at equilibrium when the concentration of the solute in the solution does not change over time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vial to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to avoid artificially high solubility readings.

-

Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated HPLC or GC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

The resulting concentration is the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not extensively published, this guide provides researchers with the necessary tools to predict and experimentally determine its solubility in various organic solvents. The provided qualitative solubility profile serves as a useful starting point for solvent selection, and the detailed experimental protocol for the shake-flask method offers a robust approach for obtaining precise and reliable quantitative data. This information is invaluable for the effective use of this important synthetic intermediate in research and development.

An In-depth Technical Guide on the Discovery and History of 4,6-O-Isopropylidene-D-glucal

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-O-Isopropylidene-D-glucal is a pivotal intermediate in modern carbohydrate chemistry, valued for its utility in the synthesis of complex oligosaccharides, glycoconjugates, and various bioactive molecules. This technical guide delves into the historical context of its discovery, tracing the foundational work on D-glucal and the strategic application of protecting groups that led to its synthesis. Detailed experimental protocols for its preparation, key quantitative data, and its subsequent chemical transformations are presented to provide a comprehensive resource for researchers in the field.

Introduction: The Genesis of Glucals and the Rise of Protecting Groups

The story of this compound begins with the discovery of D-glucal itself. In 1913, Emil Fischer and Karl Zach first synthesized D-glucal, a cyclic enol ether derivative of glucose. This discovery opened a new chapter in carbohydrate chemistry, providing a versatile building block for the synthesis of 2-deoxy sugars and other complex carbohydrate structures.

The inherent polyfunctionality of carbohydrates, with their numerous hydroxyl groups of similar reactivity, posed a significant challenge for selective chemical transformations. The development of protecting group strategies became paramount to achieving regioselective reactions. Among the various protecting groups, acetals, and specifically isopropylidene ketals, proved to be highly effective for the protection of diols. The formation of a cyclic isopropylidene acetal (B89532) across the C4 and C6 hydroxyl groups of a glucopyranose ring is a common strategy due to the formation of a thermodynamically stable six-membered ring.

The Pivotal Synthesis: A Two-Step Approach from Tri-O-acetyl-D-glucal

While a single definitive publication detailing the first synthesis of this compound is not readily apparent in a singular, seminal paper, its preparation logically follows from the well-established chemistry of D-glucal and its acetylated derivatives. The most common and historically significant route to this compound involves a two-step process starting from the readily available 3,4,6-tri-O-acetyl-D-glucal.

The pioneering work of Robert J. Ferrier in the 1960s significantly advanced the understanding and application of glycal chemistry. His extensive research on the reactions of tri-O-acetyl-D-glucal laid the groundwork for its use as a precursor to a wide array of unsaturated carbohydrate derivatives.

The logical synthetic pathway to this compound is as follows:

-

Deacetylation: The complete removal of the acetyl protecting groups from 3,4,6-tri-O-acetyl-D-glucal to yield the parent D-glucal.

-

Selective Isopropylidenation: The regioselective protection of the C4 and C6 hydroxyl groups of D-glucal using acetone (B3395972) or a derivative in the presence of an acid catalyst.

This sequence allows for the isolation of a key intermediate where the C3 hydroxyl group remains free for subsequent chemical modifications, a crucial feature for its utility in synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the synthesis of this compound.

Preparation of D-Glucal from 3,4,6-Tri-O-acetyl-D-glucal (Deacetylation)

Methodology:

A solution of 3,4,6-tri-O-acetyl-D-glucal in anhydrous methanol (B129727) is treated with a catalytic amount of sodium methoxide. The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is neutralized with an acidic resin, filtered, and the solvent is removed under reduced pressure to yield D-glucal as a syrup.

Quantitative Data:

| Parameter | Value |

| Starting Material | 3,4,6-Tri-O-acetyl-D-glucal |

| Reagents | Methanol, Sodium Methoxide |

| Reaction Time | 1-2 hours |

| Yield | >95% |

| Physical State | Colorless syrup |

Synthesis of this compound (Selective Isopropylidenation)

Methodology:

To a solution of D-glucal in anhydrous acetone, a catalytic amount of a Lewis acid, such as p-toluenesulfonic acid (p-TsOH) or a catalytic amount of iodine, is added. The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. Once the reaction is complete, the acid catalyst is neutralized with a mild base (e.g., triethylamine (B128534) or solid sodium bicarbonate). The solvent is then evaporated, and the residue is purified by column chromatography on silica (B1680970) gel to afford this compound.

Quantitative Data:

| Parameter | Value |

| Starting Material | D-Glucal |